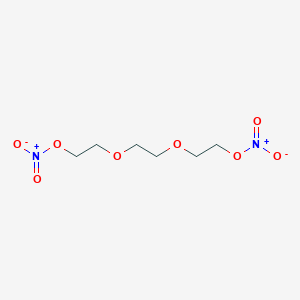
Benzenesulfono-o-toluidide
Descripción general
Descripción
Benzenesulfono-o-toluidide is not directly mentioned in the provided papers. However, the papers discuss various benzene derivatives and their chemical properties, which can be related to the understanding of benzenesulfono-o-toluidide. For instance, the synthesis of B/Si bidentate Lewis acids from benzenes and their ability to capture fluoride ions , and the use of benzenesulfinyl piperidine in the activation of thioglycosides are relevant to the broader context of benzene chemistry.
Synthesis Analysis
The synthesis of benzene derivatives is a topic of interest in several of the provided papers. For example, paper describes the synthesis of o-(Fluorosilyl)(dimesitylboryl)benzenes, which are benzene derivatives with bidentate Lewis acid properties. The process involves reacting fluorodimesitylborane with phenyllithium derivatives. Similarly, paper discusses the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides. These methods provide insights into the synthesis of complex benzene derivatives, which could be extrapolated to the synthesis of benzenesulfono-o-toluidide.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their reactivity and properties. In paper , the structure of the synthesized benzenes is characterized by X-ray crystallography and multinuclear NMR spectroscopy, which are standard techniques for determining the structure of organic compounds. These techniques could also be applied to analyze the molecular structure of benzenesulfono-o-toluidide.
Chemical Reactions Analysis
The reactivity of benzene derivatives is highlighted in several papers. Paper describes the cyclotrimerisation of alkynes to form 1,3,5-trisubstituted benzenes using p-toluenesulfonic acid monohydrate, showcasing the ability of benzene derivatives to undergo ring formation reactions. Paper discusses the electrophilic reactions of benzeneselenenyl p-toluenesulfonate with acetylenes, which could be relevant to understanding the reactivity of benzenesulfono-o-toluidide in similar electrophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure. For example, the fluoride ion affinity of the synthesized benzenes in paper is a chemical property that results from their bidentate Lewis acid structure. The solubility, melting point, and reactivity of benzenesulfono-o-toluidide would similarly be determined by its specific functional groups and molecular geometry.
Aplicaciones Científicas De Investigación
Metabolic Studies and Detoxification : Research on the metabolism of alkylbenzenes, including compounds related to benzenesulfono-o-toluidide, has been conducted. These studies focus on the metabolic fate and detoxification pathways of such compounds in organisms. For example, the metabolism of n-propylbenzene and n-butylbenzene, which share structural similarities with benzenesulfono-o-toluidide, was studied, revealing insights into their oxidation processes and conjugation with glucuronic acid (El Masry, Smith, & Williams, 1956).
Catalysis in Chemical Reactions : Benzenesulfono-o-toluidide and similar compounds have been investigated for their roles as catalysts in chemical reactions. For instance, ytterbium(III) complexes of benzenesulfonic acid have been used as catalysts for the nitration of toluene, demonstrating the potential of these compounds in catalytic processes (Parac‐Vogt, Deleersnyder, & Binnemans, 2004).
Anodic Oxidation Studies : Anodic oxidation of benzenesulfon-p-anisidide and benzenesulfon-p-toluidide has been researched to understand their electrochemical behaviors. These studies explore the formation of various oxidation products and the mechanisms underlying these transformations (Sayo & Ueda, 1977).
Environmental Impact and Monitoring : Research on the monitoring and toxicity of sulfonated derivatives of benzene, including benzenesulfono-o-toluidide, in sewage treatment plants highlights the environmental implications of these compounds. This includes their persistence, toxicity, and removal efficiency in wastewater treatment processes (Alonso, Tirapu, Ginebreda, & Barceló, 2005).
Biological Activity and Potential Applications : The bioactivity of benzenesulfonyl hydrazones, a class of compounds related to benzenesulfono-o-toluidide, has been extensively studied. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, highlighting their potential applications in medicinal chemistry (Popiołek, 2021).
Propiedades
IUPAC Name |
N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZZAMCVUWYVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171591 | |
| Record name | Benzenesulfono-o-toluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfono-o-toluidide | |
CAS RN |
18457-86-8 | |
| Record name | N-(2-Methylphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfono-o-toluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfono-o-toluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfono-o-toluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(o-tolyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENESULFONO-O-TOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK3832XAM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)